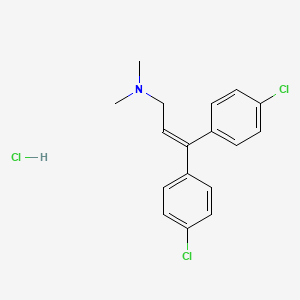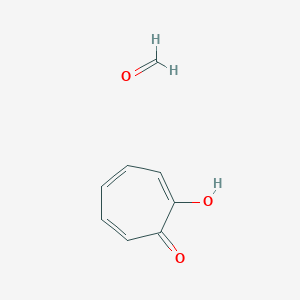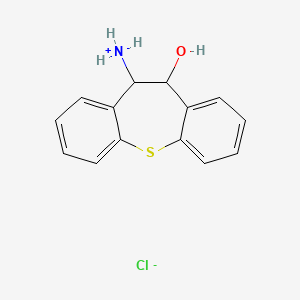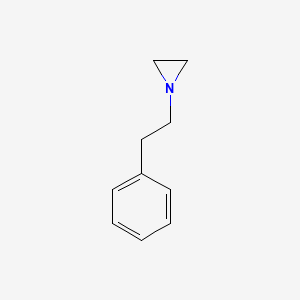
1-(2-Phenylethyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylethyl)aziridine is an organic compound featuring a three-membered aziridine ring attached to a 2-phenylethyl group. Aziridines are known for their high ring strain, making them reactive intermediates in organic synthesis. The phenylethyl group adds further complexity and potential for diverse chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)aziridine can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with an epoxide under basic conditions to form the aziridine ring. Another method includes the cyclization of 2-phenylethylamine with a halogenated compound in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process often includes the use of oxide catalysts and high temperatures to effect the dehydration and cyclization reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Phenylethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of acyclic amine derivatives.
Oxidation and Reduction: The compound can be oxidized to form aziridine N-oxides or reduced to form secondary amines.
Substitution Reactions: The aziridine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted aziridines.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophiles: Alkyl halides, acyl chlorides
Major Products:
Acyclic Amines: Formed through nucleophilic ring opening
Aziridine N-oxides: Formed through oxidation
Substituted Aziridines: Formed through substitution reactions
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylethyl)aziridine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Phenylethyl)aziridine involves the high ring strain of the aziridine ring, which makes it highly reactive towards nucleophiles. The compound can form aziridinium ions in the presence of electrophiles, which then react with nucleophiles to form various products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
- N-(1-Phenylethyl)aziridine-2-carboxylate
- N-(1-Phenylethyl)aziridine-2-carbaldehyde
- N-(1-Phenylethyl)aziridine-2-methanol
Comparison: 1-(2-Phenylethyl)aziridine is unique due to its simple structure and high reactivity, making it a versatile intermediate in organic synthesis. Compared to its similar compounds, it lacks additional functional groups, which can make it more straightforward to use in certain reactions .
Eigenschaften
CAS-Nummer |
3164-46-3 |
|---|---|
Molekularformel |
C10H13N |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
1-(2-phenylethyl)aziridine |
InChI |
InChI=1S/C10H13N/c1-2-4-10(5-3-1)6-7-11-8-9-11/h1-5H,6-9H2 |
InChI-Schlüssel |
QSHMWSLFNQLCNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



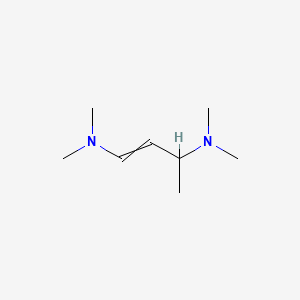
![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)

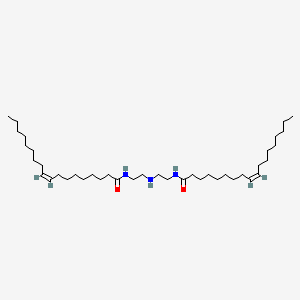
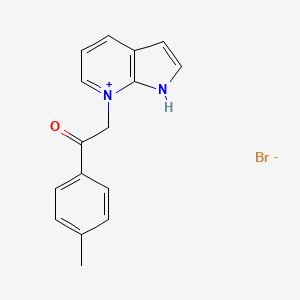
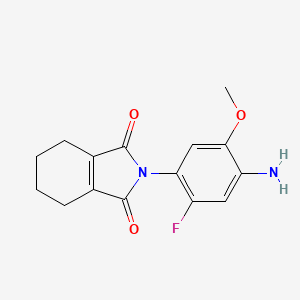
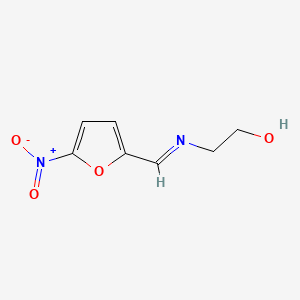
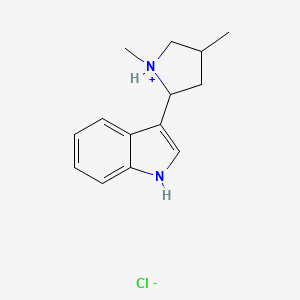
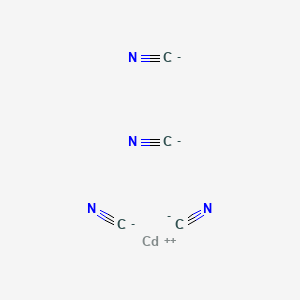
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
